2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a phenylformamido group, a thian-4-yl group, and an oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the individual functional groups followed by their sequential coupling. Common synthetic routes include:
Formation of the Phenylformamido Group: This can be achieved through the reaction of aniline with formic acid or formic anhydride under acidic conditions.
Synthesis of the Thian-4-yl Group: This group can be synthesized via the cyclization of appropriate thiol precursors.
Construction of the Oxadiazol-5-yl Group: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazol-5-yl group can be reduced to form corresponding amines.
Substitution: The phenylformamido group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylformamido group may facilitate binding to aromatic residues in proteins, while the oxadiazol-5-yl group can participate in hydrogen bonding or electrostatic interactions. The thian-4-yl group may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-oxo-2-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-14(10-19-17(23)13-4-2-1-3-5-13)18-11-15-20-16(21-24-15)12-6-8-25-9-7-12/h1-5,12H,6-11H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIOAKSJJRWZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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